(S)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
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Overview
Description
(S)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is a chemical compound with a molecular formula of C9H11ClN2O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-cyanobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source.
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a catalyst like palladium on carbon to reduce the precursor.
Enzymatic Resolution: Employing enzymes to selectively produce the (S)-enantiomer.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-(1-Amino-2-oxoethyl)benzonitrile.
Reduction: Formation of 4-(1-Amino-2-hydroxyethyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(S)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyl and amino groups play crucial roles in these interactions, forming hydrogen bonds and electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
- (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
- ®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
Uniqueness
(S)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and valuable for specific research applications.
Properties
IUPAC Name |
4-[(1S)-1-amino-2-hydroxyethyl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c10-5-7-1-3-8(4-2-7)9(11)6-12;/h1-4,9,12H,6,11H2;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFYDIQLQYMAOI-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)[C@@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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